Propanoic acid, 3,3'-thiobis-, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of ester linkages, a thioether group, and multiple hydroxyl groups. It is used in various industrial applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) typically involves the esterification of propanoic acid derivatives with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired ester product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Alkyl halides or acyl chlorides, often in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.
Mechanism of Action
The mechanism of action of this compound involves its ability to undergo redox reactions due to the presence of the thioether group. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The ester and hydroxyl groups allow it to interact with various molecular targets, potentially modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3,3’-thiobis-, dimethyl ester
- Propanoic acid, 3,3’-thiobis-, didodecyl ester
- Propanoic acid, 3,3’-thiobis-, dihexadecyl ester
Uniqueness
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is unique due to its combination of ester, thioether, and multiple hydroxyl groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
91449-99-9 |
---|---|
Molecular Formula |
C16H30O10S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[3-[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H30O10S/c17-5-15(6-18,7-19)10-25-11-16(8-20,9-21)12-26-14(24)2-4-27-3-1-13(22)23/h17-21H,1-12H2,(H,22,23) |
InChI Key |
XPECCMUHBASUEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.